N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 2-chlorophenyl group and three amino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with 2-chloroaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively .
Scientific Research Applications
N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,N2-diaryl-1,3,5-triazine-2,4-diamines: These compounds share a similar triazine core structure but differ in the substitution pattern and functional groups.
2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide: This compound has a similar chlorophenyl group but differs in the overall structure and functional groups
Uniqueness
N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern and the presence of multiple amino groups on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
30360-11-3 |
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Molecular Formula |
C9H9ClN6 |
Molecular Weight |
236.66 g/mol |
IUPAC Name |
2-N-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C9H9ClN6/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H5,11,12,13,14,15,16) |
InChI Key |
ZRTRDQDZFKLEMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)N)Cl |
Origin of Product |
United States |
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